molecular formula C5H3N3O2S B8687135 3-Azidothiophene-2-carboxylic acid

3-Azidothiophene-2-carboxylic acid

Cat. No.: B8687135
M. Wt: 169.16 g/mol
InChI Key: CNMPISUGFAFTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3N3O2S and its molecular weight is 169.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

3-azidothiophene-2-carboxylic acid

InChI

InChI=1S/C5H3N3O2S/c6-8-7-3-1-2-11-4(3)5(9)10/h1-2H,(H,9,10)

InChI Key

CNMPISUGFAFTMA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1N=[N+]=[N-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Azidothiophene-2-carbaldehyde (1.22 g, 8.0 mmol) was dissolved in 30 mL of acetone:H2O (2:1) and treated with sulfamic acid (1.16 g, 12.0 mmol). Sodium chlorite (1.27 g, 17.1 mmol) was added and stirred at 0° C. for 30 min. The mixture was alkalinized to pH 9 with sodium carbonate, and the product was washed with diethyl ether (10 mL). The aqueous layer was carefully treated with aqueous concentrated HCl to pH 1. The product was extracted with diethyl ether (3×10 mL), dried over Na2SO4, and concentrated in vacuo to give 13a (1.01 g, 75% yield).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
75%

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